

A Comprehensive Technical Guide to Cellulose Acetate Phthalate (CAP) for Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **cellulose acetate phthalate** (CAP), a key polymer in pharmaceutical formulations. This document details its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and characterization, with a focus on its application in enteric drug delivery systems.

Chemical Structure and Synthesis

Cellulose acetate phthalate is a synthetic polymer derived from cellulose, a naturally occurring polysaccharide. It is a mixed ester of cellulose, containing acetate, phthalate, and residual free hydroxyl groups on the anhydroglucoside units of the cellulose backbone.^{[1][2]} The structure of CAP is variable, depending on the degree of substitution (DS) of the acetyl and phthalyl groups.^[3] Typically, about half of the hydroxyl groups are acetylated, and a quarter are esterified with phthalic acid.^[2] This specific substitution pattern is responsible for its pH-dependent solubility.

Below is a representative chemical structure of a repeating unit of **cellulose acetate phthalate**.

Caption: Representative chemical structure of a **cellulose acetate phthalate** repeating unit.

Synthesis of Cellulose Acetate Phthalate

The synthesis of CAP typically involves the reaction of a partially substituted cellulose acetate with phthalic anhydride.[\[2\]](#) This esterification reaction is commonly carried out in the presence of a suitable solvent and a catalyst.

Experimental Protocol: Synthesis of **Cellulose Acetate Phthalate**

A general laboratory-scale synthesis procedure is as follows:

- **Dissolution:** Dissolve a known amount of cellulose acetate (with a specific acetyl content) in a suitable organic solvent such as acetic acid or acetone.
- **Addition of Reagents:** Add phthalic anhydride to the cellulose acetate solution. The molar ratio of phthalic anhydride to the anhydroglucose units of cellulose acetate is a critical parameter that influences the final degree of phthalylation.
- **Catalysis:** Introduce a basic catalyst, such as anhydrous sodium acetate or a tertiary amine like pyridine, to the reaction mixture to facilitate the esterification process.[\[1\]](#)
- **Reaction Conditions:** Heat the mixture to a specific temperature (e.g., 60-80 °C) and maintain it for a defined period (e.g., 2-6 hours) with constant stirring to ensure a homogenous reaction.
- **Precipitation and Purification:** After the reaction is complete, precipitate the **cellulose acetate phthalate** by adding the reaction mixture to a non-solvent, such as water. The precipitate is then filtered, washed extensively with purified water to remove unreacted reagents and byproducts, and subsequently dried.
- **Characterization:** The synthesized CAP is characterized for its acetyl and phthalyl content, viscosity, and other physicochemical properties as described in the following sections.

Physicochemical Properties of Cellulose Acetate Phthalate

The functional properties of CAP are dictated by its chemical structure, particularly the degree of substitution of the acetyl and phthalyl groups. These properties are critical for its

performance in pharmaceutical dosage forms.

Quantitative Data Summary

The following tables summarize the key quantitative properties of pharmaceutical-grade **cellulose acetate phthalate** as specified by major pharmacopeias.

Table 1: Pharmacopeial Specifications for **Cellulose Acetate Phthalate**

Property	USP/NF[4]	Japanese Pharmacopoeia (JP)[2]	European Pharmacopoeia (PhEur)[2]
Acetyl Content (%)	21.5 - 26.0	21.5 - 26.0	21.5 - 26.0
Phthalyl Content (%)	30.0 - 36.0	30.0 - 40.0	30.0 - 36.0
Viscosity (mPa·s)	45.0 - 90.0	45.0 - 90.0	45.0 - 90.0
Free Acid (as phthalic acid, %)	≤ 3.0	≤ 3.0	≤ 3.0
Water Content (%)	≤ 5.0	≤ 5.0	≤ 5.0
Residue on Ignition (%)	≤ 0.1	≤ 0.1	≤ 0.1
Heavy Metals (ppm)	≤ 10	≤ 10	≤ 10

Table 2: Physical and Thermal Properties of **Cellulose Acetate Phthalate**

Property	Value
Appearance	White to off-white, free-flowing powder, granules, or flakes[1][2]
Odor	Odorless or with a slight odor of acetic acid[1][2]
Bulk Density (g/cm ³)	0.260[2]
Tapped Density (g/cm ³)	0.266[2]
Melting Point (°C)	~192[2]
Glass Transition Temperature (T _g , °C)	160 - 170[2]

Solubility Profile

The most critical property of CAP for its pharmaceutical applications is its pH-dependent solubility. It is practically insoluble in acidic conditions (e.g., the stomach) but readily dissolves in the mildly acidic to neutral environment of the small intestine.[3]

- Insoluble in: Water, alcohols, and hydrocarbons.[2]
- Soluble in: Ketones (e.g., acetone), esters, and certain solvent mixtures.[2]
- Aqueous Solubility: Soluble in aqueous buffers with a pH above 6.0.[2]

Experimental Protocols for Characterization

Accurate and reproducible characterization of CAP is essential for ensuring its quality and performance in pharmaceutical formulations. The following are standardized experimental protocols based on the United States Pharmacopeia (USP).

Determination of Acetyl and Phthalyl Content

This assay determines the percentage of acetyl and phthalyl groups in the CAP polymer.

Experimental Protocol: Acetyl and Phthalyl Content (USP Method)[4][5]

- Phthalyl Content:

- Accurately weigh about 1 g of CAP and dissolve it in 50 mL of a 3:2 mixture of alcohol and acetone.
- Add a few drops of phenolphthalein indicator.
- Titrate the solution with standardized 0.1 N sodium hydroxide (NaOH) until a persistent pink endpoint is observed.
- Perform a blank titration and make any necessary corrections.
- Calculate the percentage of phthalyl groups.

- Acetyl Content:
 - Accurately weigh about 500 mg of CAP into a flask.
 - Add 50 mL of water and exactly 50 mL of 0.5 N NaOH.
 - Heat the mixture under a reflux condenser for 60 minutes to saponify the esters.
 - Cool the solution and titrate the excess NaOH with 0.5 N hydrochloric acid (HCl) using phenolphthalein as an indicator.
 - Perform a blank determination.
 - Calculate the percentage of acetyl groups, correcting for the free acid and phthalyl content.

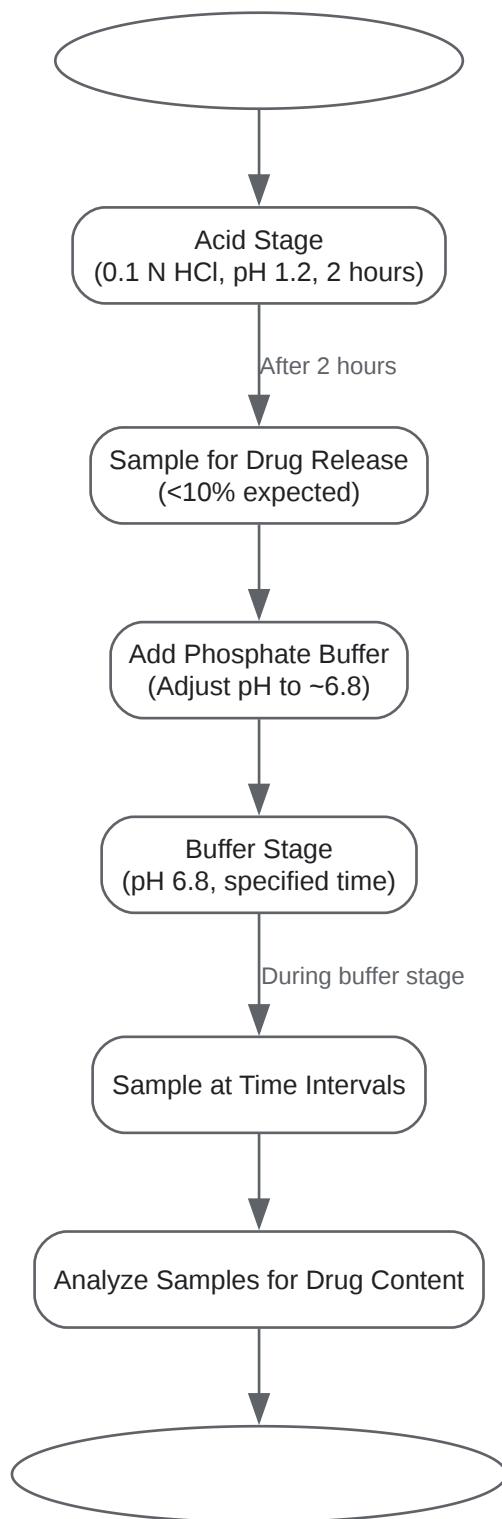
Viscosity Measurement

The viscosity of a CAP solution is an important parameter that can affect the coating process and the properties of the resulting film.

Experimental Protocol: Viscosity Measurement (USP Method)[\[4\]](#)[\[5\]](#)

- Solution Preparation: Prepare a 15% (w/w) solution of CAP (on an anhydrous basis) in a solvent mixture of 249 parts of anhydrous acetone and 1 part of water by weight.

- Measurement: Determine the apparent viscosity of the solution at 25 ± 0.2 °C using a suitable viscometer as described in USP general chapter <911>.


Dissolution Testing for Enteric-Coated Formulations

This test evaluates the performance of the CAP enteric coating by assessing the drug release in simulated gastric and intestinal fluids.

Experimental Protocol: Two-Stage Dissolution Test (based on USP <711>)[6][7]

- Acid Stage (Simulated Gastric Fluid):
 - Place the CAP-coated dosage form in a dissolution apparatus (e.g., USP Apparatus 2) containing 750 mL of 0.1 N HCl (pH 1.2).
 - Operate the apparatus for 2 hours at a specified rotation speed (e.g., 50 rpm) and temperature (37 ± 0.5 °C).
 - At the end of the 2-hour period, withdraw a sample of the medium to determine the amount of drug released. The amount of drug released in the acid stage should be minimal (typically less than 10%).
- Buffer Stage (Simulated Intestinal Fluid):
 - Add 250 mL of a pre-warmed (37 ± 0.5 °C) 0.20 M solution of tribasic sodium phosphate to the dissolution vessel. This will raise the pH of the medium to approximately 6.8.
 - Continue the dissolution test for a specified period (e.g., 45 minutes or as specified in the drug monograph).
 - Withdraw samples at predetermined time intervals and analyze for drug content to determine the drug release profile.

The following diagram illustrates the workflow for the two-stage dissolution testing of a CAP-coated tablet.

[Click to download full resolution via product page](#)

Caption: Workflow for the two-stage dissolution testing of a CAP-coated dosage form.

Conclusion

Cellulose acetate phthalate remains a vital excipient in the pharmaceutical industry, particularly for the formulation of enteric-coated solid dosage forms. Its well-characterized chemical structure and predictable pH-dependent solubility make it a reliable choice for protecting acid-labile drugs and preventing gastric irritation. A thorough understanding of its physicochemical properties and the application of standardized experimental protocols for its characterization are essential for ensuring the development of robust and effective drug delivery systems. This guide provides the foundational technical information required by researchers and professionals working with this important polymer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. phexcom.com [phexcom.com]
- 3. eastman.com [eastman.com]
- 4. usp.org [usp.org]
- 5. usp.org [usp.org]
- 6. Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Cellulose Acetate Phthalate (CAP) for Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822715#cellulose-acetate-phthalate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com